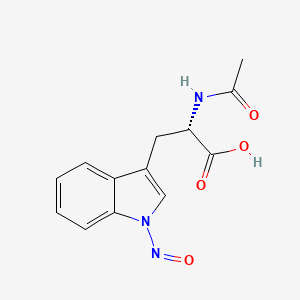
N-Acetyl-1-nitroso-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-1-nitroso-L-tryptophan is a derivative of the amino acid tryptophan This compound is known for its ability to generate nitric oxide, which plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-nitroso-L-tryptophan typically involves the nitration and nitrosation of N-acetyl-L-tryptophan. This can be achieved using various reactive nitrogen species under controlled conditions. For example, nitration can be performed using nitric acid, while nitrosation can be achieved using nitrous acid or other nitrosating agents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process would likely involve large-scale nitration and nitrosation reactions, followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-1-nitroso-L-tryptophan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitroso group to other functional groups.
Substitution: The nitroso group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include different derivatives of this compound, such as 1-nitro-N-acetyl-L-tryptophan and 6-nitro-N-acetyl-L-tryptophan .
Scientific Research Applications
N-Acetyl-1-nitroso-L-tryptophan has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other compounds.
Biology: It has been studied for its role in modulating oxidative stress and mitochondrial membrane integrity.
Medicine: Research has shown its potential in neuroprotection, particularly in conditions like Alzheimer’s disease.
Mechanism of Action
N-Acetyl-1-nitroso-L-tryptophan exerts its effects primarily through the release of nitric oxide. This compound inhibits the secretion of pro-inflammatory cytokines and prevents mitochondrial dysfunction by inhibiting the release of cytochrome c and other apoptotic factors . It also activates signaling pathways such as the cAMP response element-binding protein 1 (CREB1) pathway, which plays a role in neuroprotection .
Comparison with Similar Compounds
N-Acetyl-L-tryptophan: A precursor to N-Acetyl-1-nitroso-L-tryptophan, known for its radioprotective properties.
N-Nitrosomelatonin: Another nitric oxide donor with similar properties.
S-Nitrosoglutathione: A nitric oxide donor used in various biological studies.
Uniqueness: this compound is unique due to its dual role in neuroprotection and radioprotection. Its ability to modulate oxidative stress and mitochondrial integrity sets it apart from other similar compounds .
Properties
CAS No. |
58332-35-7 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(1-nitrosoindol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O4/c1-8(17)14-11(13(18)19)6-9-7-16(15-20)12-5-3-2-4-10(9)12/h2-5,7,11H,6H2,1H3,(H,14,17)(H,18,19)/t11-/m0/s1 |
InChI Key |
YFZQCGGMRKGDKR-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)N=O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)N=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















